L-xylose

Übersicht

Beschreibung

L-Xylose ist ein seltener Zucker, der zur Familie der Monosaccharide gehört. Es ist ein Pentose-Zucker, d. h. es enthält fünf Kohlenstoffatome. This compound ist ein Enantiomer von D-Xylose, das häufiger in der Natur vorkommt.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die chemische Synthese von this compound ist eine Herausforderung und führt oft zu geringen Ausbeuten. Eine übliche Methode umfasst die Biotransformation von Xylitol zu this compound unter Verwendung von Xylitol-4-Dehydrogenase . Dieser enzymatische Prozess ist aufgrund seiner höheren Effizienz gegenüber der traditionellen chemischen Synthese bevorzugt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel unter Verwendung mikrobieller Fermentationsprozesse. Spezifische Stämme von Bakterien, Hefen und Pilzen werden so modifiziert, dass sie aus Biomasse gewonnenes Xylitol in this compound umwandeln. Diese Methode ist nachhaltiger und kostengünstiger als die chemische Synthese .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The chemical synthesis of L-xylose is challenging and often results in low yields. One common method involves the biotransformation of xylitol to this compound using xylitol 4-dehydrogenase . This enzymatic process is preferred due to its higher efficiency compared to traditional chemical synthesis.

Industrial Production Methods

Industrial production of this compound typically involves the use of microbial fermentation processes. Specific strains of bacteria, yeast, and fungi are engineered to convert biomass-derived xylitol into this compound. This method is more sustainable and cost-effective compared to chemical synthesis .

Analyse Chemischer Reaktionen

Dehydration to Furfural

One of the most significant reactions involving L-xylose is its dehydration to form furfural, a valuable platform chemical used in the production of various chemicals and fuels. The dehydration process can occur under acidic conditions, typically using catalysts such as sulfuric acid or Lewis acids.

-

Reaction Overview:

-

Kinetics and Conditions:

A robust kinetic model has been developed for the dehydration of xylose in concentrated sulfuric acid at temperatures ranging from 120 °C to 160 °C. The model shows that the reaction rate depends non-linearly on hydronium ion concentration, indicating a complex mechanism involving multiple protonation steps .

-

Yield Data:

Isomerization to Xylulose

This compound can also undergo isomerization to form xylulose, which can subsequently be dehydrated to produce furfural. This pathway is significant because xylulose exhibits higher reactivity compared to xylose in dehydration reactions.

-

Reaction Overview:

-

Yield Data:

Hydrogenation to Xylitol

Another important reaction involving this compound is its hydrogenation to produce xylitol, a sugar alcohol used as a sweetener.

-

Reaction Overview:

-

Catalytic Performance:

Research has shown that different supports for ruthenium catalysts significantly affect the conversion rates and selectivity towards xylitol production. For instance, Ru/TiO-R showed a conversion rate of 100% with a selectivity of 99% for xylitol at 120 °C .

Mechanism of Dehydration

The dehydration mechanism involves several steps:

-

Protonation of xylose.

-

Formation of a carbocation intermediate.

-

Loss of water leading to the formation of furfural.

Mechanism of Isomerization

The isomerization mechanism typically involves:

-

Protonation at specific hydroxyl groups.

-

Rearrangement leading to the formation of xylulose.

Mechanism of Hydrogenation

The hydrogenation process generally follows these steps:

-

Adsorption of xylose onto the catalyst surface.

-

Hydrogen addition across the carbon-carbon double bond.

-

Formation and desorption of xylitol.

Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

L-Xylose serves as a critical substrate in the production of various biochemicals, including xylitol and lactic acid. The following sections detail its role in microbial fermentation and enzymatic processes.

1.1. Microbial Fermentation

This compound is primarily utilized by certain yeast species for the production of xylitol and lactic acid. For instance, the yeast Pichia stipitis has demonstrated efficient conversion of this compound to L-lactic acid, which is valuable for biodegradable plastics and food additives. A study reported that lactate production from xylose was feasible, with a significant reduction in ethanol production during fermentation processes .

Table 1: Microbial Conversion of this compound

| Microorganism | Product | Yield (%) | Reference |

|---|---|---|---|

| Pichia stipitis | Lactic Acid | 85 | |

| Candida tropicalis | Xylitol | 90 | |

| Saccharomyces cerevisiae | Ethanol | 70 |

1.2. Enzymatic Processes

The enzymatic conversion of this compound to xylitol is facilitated by xylose reductase enzymes. Recent advancements have focused on optimizing enzyme production and enhancing yield through metabolic engineering. For example, strains of Saccharomyces cerevisiae have been engineered to improve xylose assimilation rates, leading to higher xylitol yields .

Pharmaceutical Applications

This compound plays a role in pharmaceutical formulations, particularly as a precursor for antiviral drugs. Its metabolic pathways are crucial for synthesizing other rare sugars that exhibit therapeutic properties.

2.1. Antiviral Drug Development

Research indicates that this compound can be utilized in the synthesis of antiviral agents due to its ability to inhibit specific enzymes involved in viral replication . This application highlights the compound's potential in developing new therapeutic strategies against viral infections.

Food Industry Applications

In the food sector, this compound is recognized for its sweetness and low caloric value, making it an attractive alternative sweetener for diabetic patients.

3.1. Sweetener Production

This compound is used to produce xylitol, a sugar alcohol that serves as a low-calorie sweetener with dental health benefits. It has been shown to reduce dental caries by inhibiting the growth of harmful bacteria in the oral cavity .

Table 2: Comparison of Sweeteners Derived from this compound

| Sweetener | Caloric Value (kcal/g) | Dental Health Benefits |

|---|---|---|

| Xylitol | 2.4 | Yes |

| Sucrose | 4 | No |

Dental Health Applications

The use of L-xylulose and its derivatives like xylitol has been extensively studied for their effects on oral health.

4.1. Prevention of Dental Caries

Clinical studies have demonstrated that xylitol can significantly reduce the incidence of dental caries in children undergoing orthodontic treatment . The mechanism involves the inhibition of Streptococcus mutans, a primary bacterium responsible for tooth decay.

Case Study: Clinical Trial on Xylitol Efficacy

A clinical trial involving children with fixed orthodontic appliances showed that those using xylitol exhibited fewer decayed teeth compared to a control group (24% vs. 51%) over a follow-up period .

Wirkmechanismus

L-xylose exerts its effects primarily through its metabolism into various intermediates that play critical roles in biological homeostasis. It is metabolized by enzymes such as xylose isomerase and xylose reductase, which convert it into L-xylulose and xylitol, respectively . These intermediates are involved in pathways such as the pentose phosphate pathway, which is crucial for cellular metabolism and energy production .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D-Xylose: Das häufigere Enantiomer von L-Xylose, das in der Natur weit verbreitet ist.

L-Arabinose: Ein weiterer Pentose-Zucker mit ähnlichen Eigenschaften und Anwendungen.

L-Ribose: Ein seltener Zucker, der bei der Synthese von antiviralen Medikamenten verwendet wird.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seines seltenen Vorkommens in der Natur und seiner spezifischen physiologischen Wirkungen, wie z. B. seines Potenzials, Glykosidase-Enzyme zu hemmen, und seiner Rolle bei der Synthese anderer wertvoller seltener Zucker . Seine einzigartigen Eigenschaften machen es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Biologische Aktivität

L-xylose is a five-carbon sugar (pentose) that plays a significant role in various biological processes and applications, particularly in the fermentation industry and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic pathways, fermentation capabilities, and potential medicinal applications.

Metabolic Pathways of this compound

This compound is primarily metabolized through two main pathways: the pentose phosphate pathway (PPP) and the glycolytic pathway. The utilization of this compound in microorganisms often involves specific transporters and enzymes that facilitate its conversion into usable forms of energy.

Key Enzymes and Transporters

- Transporters :

- Enzymes :

Table 1: Summary of Key Enzymes for this compound Metabolism

| Enzyme | Function | Organism |

|---|---|---|

| Xylose Reductase | Converts xylose to xylitol | Saccharomyces cerevisiae |

| Xylulose Kinase | Phosphorylates xylulose | Saccharomyces cerevisiae |

| XylFGH Transporter | High-affinity xylose uptake | E. coli |

| XylE Symporter | Facilitates xylose transport | E. coli |

Fermentation of this compound

The fermentation of this compound has garnered attention due to its potential for producing biofuels and biochemicals. Various microorganisms have been engineered to enhance xylose fermentation efficiency.

Case Study: Lactate Production from this compound

A notable study demonstrated that Enterococcus mundtii QU 25 could efficiently ferment this compound into L-lactic acid. The results showed:

- Batch Cultures : Fermentation at pH 7.0 and 43°C yielded up to 964 mM of lactate from 691 mM xylose after 96 hours, achieving a yield of 1.41 mol/mol of xylose consumed .

- By-products : Minimal by-products were formed, indicating high substrate conversion efficiency.

Table 2: Lactate Production from this compound by E. mundtii

| Initial Xylose Concentration (mM) | Lactate Produced (mM) | Yield (mol/mol) | Time (hours) |

|---|---|---|---|

| 334 | 490 | 1.51 | 24 |

| 480 | 668 | 1.47 | 48 |

| 691 | 964 | 1.41 | 96 |

Applications in Medicine

This compound has been explored for its potential medicinal applications, particularly in the context of metabolic disorders and as a prebiotic agent.

Prebiotic Effects

Research indicates that this compound can influence gut microbiota positively, enhancing the growth of beneficial bacteria while inhibiting pathogenic strains . This property is particularly relevant in developing functional foods aimed at improving gut health.

Medicinal Applications

This compound's role as a diagnostic tool for malabsorption syndromes has been documented, where its absorption is measured to assess intestinal function . Additionally, its conversion into xylitol has implications for dental health, as xylitol exhibits antimicrobial properties against oral pathogens.

Eigenschaften

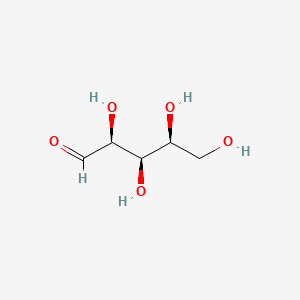

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883340 | |

| Record name | L-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-06-3, 25990-60-7 | |

| Record name | L-Xylose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylose, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Xylose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JW0V2MYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.